molecular formula C12H10O3S B11785235 Phenyl(thieno[3,4-d][1,3]dioxol-4-yl)methanol

Phenyl(thieno[3,4-d][1,3]dioxol-4-yl)methanol

Cat. No.: B11785235
M. Wt: 234.27 g/mol
InChI Key: CALKDZRGSKYMIP-UHFFFAOYSA-N
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Description

Phenyl(thieno[3,4-d][1,3]dioxol-4-yl)methanol is an organic compound with the molecular formula C12H10O3S It is a member of the thieno[3,4-d][1,3]dioxole family, characterized by a fused ring system containing both sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(thieno[3,4-d][1,3]dioxol-4-yl)methanol typically involves the reaction of thieno[3,4-d][1,3]dioxole derivatives with phenylmethanol under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, which facilitates the formation of the desired product. The reaction conditions often involve the use of solvents such as toluene or dimethylformamide (DMF) and require heating to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up by optimizing reaction parameters such as temperature, pressure, and catalyst concentration to ensure high efficiency and yield. Continuous flow reactors and automated systems are often employed to enhance production rates and maintain consistency .

Chemical Reactions Analysis

Types of Reactions

Phenyl(thieno[3,4-d][1,3]dioxol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thieno[3,4-d][1,3]dioxole derivatives, ketones, alcohols, and other functionalized compounds .

Scientific Research Applications

Phenyl(thieno[3,4-d][1,3]dioxol-4-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl(thieno[3,4-d][1,3]dioxol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl(thieno[3,4-d][1,3]dioxol-4-yl)methanol is unique due to its specific fused ring system containing both sulfur and oxygen atoms. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H10O3S

Molecular Weight

234.27 g/mol

IUPAC Name

phenyl(thieno[3,4-d][1,3]dioxol-4-yl)methanol

InChI

InChI=1S/C12H10O3S/c13-10(8-4-2-1-3-5-8)12-11-9(6-16-12)14-7-15-11/h1-6,10,13H,7H2

InChI Key

CALKDZRGSKYMIP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CSC(=C2O1)C(C3=CC=CC=C3)O

Origin of Product

United States

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